5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-19-14-11-22(10-8-15(14)20-18-7-3-4-9-23(18)19)28(25,26)12-16-13-5-1-2-6-17(13)27-21-16/h1-7,9H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSMGGNZHSPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactionsThe final steps involve the construction of the dipyrido[1,2-a:4’,3’-d]pyrimidinone core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole derivatives: These compounds share the benzo[d]isoxazole core and exhibit similar biological activities.
Dipyrido[1,2-a4’,3’-d]pyrimidinone derivatives: These compounds share the dipyrido[1,2-a:4’,3’-d]pyrimidinone core and are used in similar research applications
Uniqueness
What sets 2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its combined structural features, which confer unique chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Biological Activity
The compound 5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects based on diverse research studies.
Chemical Structure
The compound features a complex tricyclic structure with a benzoxazole moiety and a sulfonyl group. Its structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole ring often exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The compound may exhibit similar activities due to its structural characteristics.
| Microorganism | Activity | Reference |
|---|---|---|
| Bacillus subtilis | Moderate antibacterial | |
| Candida albicans | Antifungal | |
| Escherichia coli | Limited activity |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Compounds with similar structural features have demonstrated cytotoxic effects on several cancer cell lines including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Cytotoxic Effects
The cytotoxicity profile of the compound was assessed using normal and cancer cell lines. Preliminary findings suggest that while some derivatives show toxicity to both normal and cancer cells, others exhibit selective toxicity favoring cancer cells over normal ones. This selectivity is crucial for developing safer therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance or diminish activity against various pathogens or cancer cells . For example:
- Substituents at position 5 : Increased antibacterial activity.
- Methoxy groups : Altered antifungal efficacy.
Case Studies
A recent study evaluated a series of benzoxazole derivatives for their antimicrobial and anticancer activities. The findings indicated that specific modifications led to enhanced potency against Gram-positive bacteria and reduced cytotoxicity towards normal cells compared to their cancer counterparts .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for synthesizing 5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation, cyclization, and functional group protection. Critical challenges include maintaining stereochemical integrity and avoiding side reactions during cyclization. Optimization strategies include:
- Temperature control : Reaction steps involving benzoxazole sulfonylation require temperatures between 0–5°C to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for cyclization steps to stabilize intermediates .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (3:1) improves yield and purity .
Q. How can researchers evaluate the compound’s biological activity, such as antimicrobial or antifungal properties?
- Methodological Answer : Standardized protocols include:
- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution methods .
- Structure-activity relationship (SAR) : Modifying substituents on the benzoxazole or triazatricyclo moieties to assess changes in potency. For example, electron-withdrawing groups on the benzoxazole enhance antimicrobial activity .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : - and -NMR are essential for confirming the sulfonyl linkage and benzoxazole-triazatricyclo fusion. Aromatic proton signals in the δ 7.2–8.1 ppm range validate the benzoxazole core .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation and fragmentation patterns to verify the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Purity validation : Employ HPLC with UV detection (λ = 254 nm) to confirm >95% purity before biological testing .
- Control experiments : Compare activity against reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate results .
Q. What experimental designs are recommended for studying the compound’s environmental stability and degradation pathways?
- Methodological Answer : Long-term environmental fate studies should include:
- Hydrolytic stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, monitoring degradation via LC-MS/MS .
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous and soil matrices to simulate sunlight effects .
- Biotic transformation : Use microbial consortia from contaminated sites to assess biodegradation potential under aerobic/anaerobic conditions .
Q. How can computational methods predict the compound’s interaction with biological targets or stability under varying conditions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) and identify key binding residues .
- DFT calculations : Predict thermodynamic stability of sulfonyl and triazatricyclo groups under acidic/basic conditions using Gaussian09 with B3LYP/6-31G* basis sets .
- MD simulations : Simulate solvation effects in water/DMSO mixtures to optimize formulation stability .
Q. What strategies are effective for synthesizing structural analogs to explore SAR without compromising the core scaffold?
- Methodological Answer :
- Modular synthesis : Replace the benzoxazole moiety with other heterocycles (e.g., 1,3,4-thiadiazole) via Pd-catalyzed cross-coupling reactions .
- Sulfonyl group variation : Introduce alkyl/aryl sulfonyl groups using thiol-ene "click" chemistry to probe steric and electronic effects .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization of the triazatricyclo ring .
Q. How should researchers handle conflicting spectral data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data. For example, carbonyl stretching vibrations in IR (ν = 1680–1720 cm) confirm the lactam group .
- Crystallography : Resolve ambiguous NOE correlations by growing single crystals for X-ray diffraction (e.g., using slow evaporation in ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
